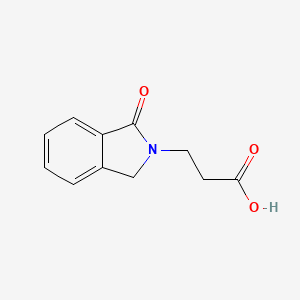

3-(1-Oxoisoindolin-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYVASLMSOSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349457 | |

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83747-30-2 | |

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound featuring a core 1-oxoisoindoline structure. While this specific molecule is not extensively documented as a standalone therapeutic agent in publicly available literature, its structural framework is of significant interest in medicinal chemistry and drug development. The 1-oxoisoindoline moiety is a critical pharmacophore present in a class of highly successful immunomodulatory drugs (IMiDs), most notably lenalidomide and pomalidomide. These drugs are analogs of thalidomide and are central to the treatment of various hematological malignancies, including multiple myeloma. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and, by inference from its close structural analogs, its presumed mechanism of action, potential biological activities, and applications in research. The experimental protocols and data presented are based on established methodologies for analogous compounds, offering a foundational understanding for researchers exploring this chemical space.

Chemical and Physical Properties

This compound is a derivative of phthalimide, characterized by an isoindolinone ring system linked to a propanoic acid side chain via a nitrogen atom.

| Property | Value | References |

| CAS Number | 83747-30-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1-oxo- | |

| Melting Point | 135-137 °C | |

| Boiling Point | 447.9 ± 45.0 °C (Predicted) | |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.30 ± 0.10 (Predicted) |

Synthesis

A documented method for the synthesis of this compound involves the reaction of a precursor ligand with zinc perchlorate in an aqueous solution.[2]

Experimental Protocol: Synthesis of this compound[2]

-

Materials:

-

Precursor ligand (H2cbal)

-

Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Hexane

-

Anhydrous calcium sulfate

-

-

Procedure:

-

Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 mL of deionized water at room temperature.

-

In a separate vessel, dissolve zinc perchlorate hexahydrate (0.417 g, 1.119 mmol) in 10 mL of deionized water.

-

Slowly add the zinc perchlorate solution to the ligand solution over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent by rotary evaporation to yield an off-white precipitate.

-

Wash the precipitate sequentially with methanol, diethyl ether, and hexane.

-

Recrystallize the product from a concentrated aqueous solution.

-

Dry the final product in vacuo over anhydrous calcium sulfate.

-

-

Characterization Data:

-

Yield: 90%

-

Elemental Analysis (Calculated for C₁₁H₁₁NO₃): C, 64.38%; H, 5.40%; N, 6.82%.

-

Elemental Analysis (Found): C, 64.14%; H, 5.57%; N, 6.64%.

-

FTIR (KBr pellet, cm⁻¹): 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s).

-

¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H).

-

¹³C NMR (400 MHz, D₂O): δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21.

-

Presumed Mechanism of Action: Cereblon-Mediated Protein Degradation

Based on its structural similarity to lenalidomide and pomalidomide, this compound is hypothesized to function as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[3][4][5][6] This action alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this complex.

The primary targets for established IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] These proteins are crucial for the survival and proliferation of multiple myeloma cells. By inducing their degradation, IMiDs trigger downstream effects, including the downregulation of key oncogenes like c-MYC and IRF4, leading to cell cycle arrest and apoptosis in malignant B-cells.[4][9]

Potential Biological Activity and Applications

The primary application of compounds with this scaffold is in oncology, specifically for hematological cancers.[10] Derivatives of the 1-oxoisoindoline core have demonstrated potent anti-proliferative and cytotoxic effects against cancer cell lines.

Quantitative Data for Structurally Related Compounds

Direct experimental data for this compound is limited. The following table summarizes cytotoxic activities of related indolin-2-one and quinolin-2-one derivatives against various cancer cell lines, providing context for the potential potency of this chemical class.

| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Substituted Indolin-2-one | A549 (Non-small cell lung) | MTT | 0.32 | [11] |

| Substituted Indolin-2-one | KB (Oral epithelial) | MTT | 0.67 | [11] |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | MCF-7 (Breast) | MTT | 1.32 | [12] |

| Thioxothiazolidin-propionic acid | K562 (Leukemia) | MTT | 83.20 | [13] |

Note: These values are for structurally related but distinct molecules and should be considered as indicative of the potential of the chemical class, not as direct data for this compound.

Key Experimental Protocols for Evaluation

To fully characterize the biological activity of this compound, a series of standard assays used for IMiD-like molecules would be required.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Human cancer cell lines (e.g., MM.1S, HCT 116, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cereblon Binding Assay (Competitive Displacement)

This assay determines the affinity of the test compound for its putative target, Cereblon.

-

Materials:

-

Recombinant human CRBN-DDB1 protein complex

-

A fluorescently labeled tracer known to bind CRBN (e.g., a fluorescent derivative of thalidomide)

-

Assay buffer

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or similar technology

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the CRBN-DDB1 complex, the fluorescent tracer, and the test compound (or vehicle control).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each well. Binding of the tracer to the large protein complex results in a high polarization signal.

-

Displacement of the tracer by the test compound leads to a decrease in the polarization signal.

-

Plot the polarization signal against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.

-

Protocol 3: IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay directly measures the compound's ability to induce the degradation of its target proteins.

-

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with the test compound at various concentrations and for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3 compared to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).

-

Conclusion

This compound represents a foundational structure within the broader class of Cereblon-modulating agents. While it may primarily serve as a chemical intermediate or a simplified analog for structure-activity relationship studies, its core scaffold is of immense importance in modern oncology. Understanding its synthesis and its relationship to clinically approved drugs like lenalidomide provides a critical framework for researchers aiming to develop novel protein degraders and immunomodulatory agents. The methodologies outlined in this guide offer a standard pathway for the characterization of this and similar molecules, from initial synthesis to the confirmation of their mechanism of action and cellular effects. Future research into derivatives of this compound could yield novel therapeutics with improved potency, selectivity, or safety profiles for the treatment of cancer and other diseases.

References

- 1. 001chemical.com [001chemical.com]

- 2. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular glue CELMoD compounds are regulators of cereblon conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beyondspringpharma.com [beyondspringpharma.com]

- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.dana-farber.org [labs.dana-farber.org]

- 10. Lenalidomide | Oncology | 191732-72-6 - PHMO [phmo.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]

An In-Depth Technical Guide to 3-(1-Oxoisoindolin-2-yl)propanoic Acid: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Drug Discovery

The isoindolinone core is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1] this compound represents a key intermediate, incorporating the fundamental isoindolinone moiety with a reactive carboxylic acid group, making it an ideal starting point for the synthesis of diverse chemical libraries for drug screening.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic structure consisting of a fused benzene ring and a γ-lactam ring, with a propanoic acid side chain attached to the nitrogen atom.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| CAS Number | 83747-30-2 | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white precipitate/solid | [5] |

| Melting Point | 135-137 °C | |

| Boiling Point | 447.9±45.0 °C (Predicted) | |

| Density | 1.325±0.06 g/cm³ (Predicted) | |

| pKa | 4.30±0.10 (Predicted) |

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques. The characteristic spectral data are summarized below.[5]

| Technique | Key Peaks/Shifts |

| ¹H NMR (400 MHz, D₂O) | δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) |

| ¹³C NMR (400 MHz, D₂O) | δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21 |

| FTIR (KBr, cm⁻¹) | 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s), 826 (s), 761 (s) |

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, providing a good yield of the final product.[5] The general workflow for this synthesis is depicted below.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the literature and provides a step-by-step guide for the synthesis of this compound.[5]

Materials:

-

Precursor ligand (H2cbal)

-

Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Hexane

-

Anhydrous calcium sulfate

Procedure:

-

Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of deionized water at room temperature.

-

In a separate beaker, dissolve Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 ml of deionized water.

-

Slowly add the zinc perchlorate solution to the H2cbal solution over a period of 15 minutes with continuous stirring. A colorless, clear solution should be observed.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent using a rotary evaporator.

-

Isolate the resulting off-white precipitate by filtration.

-

Wash the precipitate sequentially with methanol, diethyl ether, and hexane.

-

Recrystallize the product from a concentrated aqueous solution.

-

Dry the purified product in vacuo over anhydrous calcium sulfate.

Expected Yield: Approximately 90%.[5]

Biological Activities and Therapeutic Potential of Isoindolinone Derivatives

While specific biological data for this compound is not extensively documented in publicly available literature, the isoindolinone scaffold it contains is a cornerstone of many biologically active molecules. This compound serves as a critical building block for creating a diverse array of derivatives with significant therapeutic potential.

Figure 3: The role of this compound as a scaffold for therapeutically active derivatives.

Anticancer Applications

The isoindolinone framework is a key component of several anticancer agents. Its derivatives have been investigated for their ability to target various pathways involved in cancer progression.

-

PARP Inhibition: Certain isoindolinone derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP enzyme's catalytic site.[6]

-

IKZF2 Degradation: Derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione have been developed as degraders of IKAROS Family Zinc Finger 2 (IKZF2).[7] IKZF2 plays a role in the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[7] By promoting the degradation of IKZF2, these compounds may enhance the body's immune response against cancer.

Other Therapeutic Areas

The versatility of the isoindolinone scaffold extends beyond oncology. Derivatives have been explored for a multitude of other therapeutic applications:

-

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, suggesting potential applications in conditions where hCA inhibition is beneficial, such as glaucoma and certain neurological disorders.[8]

-

Central Nervous System (CNS) Disorders: The physicochemical properties of some isoindolinone derivatives make them suitable candidates for CNS drug development, with the potential to cross the blood-brain barrier.[6]

-

Anti-inflammatory and Antimicrobial Activity: Various isoindolinone derivatives have exhibited anti-inflammatory and antimicrobial properties in preclinical studies.[1]

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity. While its own biological activity profile is yet to be fully elucidated, its significance as a key building block for the synthesis of a wide range of therapeutically relevant molecules is firmly established. The synthetic accessibility of this compound, coupled with the proven biological potential of the isoindolinone scaffold, ensures its continued importance in drug discovery and medicinal chemistry.

Future research should focus on exploring the direct biological effects of this compound and its simple derivatives to better understand the structure-activity relationships within this chemical class. Furthermore, the development of novel synthetic methodologies to further diversify the isoindolinone scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Pralnacasan (CAS 83747-30-2): A Technical Guide to a Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralnacasan (VX-740), identified by CAS number 83747-30-2, is a potent, orally bioavailable, and selective peptidomimetic inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. As a prodrug, Pralnacasan is metabolized in the body to its active form, which covalently modifies the catalytic cysteine residue in the active site of caspase-1. This inhibition blocks the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, biological activity, and available experimental data for Pralnacasan. While the compound showed promise in preclinical and early clinical development for inflammatory conditions such as rheumatoid arthritis and osteoarthritis, its development was halted due to hepatic toxicity observed in long-term animal studies.

Chemical and Physical Properties

Pralnacasan, with the chemical name 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 83747-30-2 | |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Melting Point | 135-137 °C | |

| Appearance | Off-white precipitate |

Synthesis

A detailed protocol for the synthesis of 3-(1-Oxo-1,3-dihydro-isoindol-2-yl)-propionic acid, the core structure of Pralnacasan, has been described. The process involves the reaction of a precursor ligand, H2cbal, with zinc perchlorate in water at room temperature.

Experimental Protocol: Synthesis of 3-(1-Oxo-1,3-dihydro-isoindol-2-yl)-propionic acid

-

Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 ml of water at room temperature.

-

Slowly add a solution of Zn(ClO₄)₂·6H₂O (0.417 g, 1.119 mmol) in 10 ml of water to the H2cbal solution over a period of 15 minutes.

-

Stir the resulting clear, colorless solution for 2 hours at room temperature.

-

Remove the solvent by rotary evaporation.

-

Wash the resulting off-white precipitate with methanol, followed by diethyl ether and hexane.

-

Recrystallize the product from a concentrated aqueous solution.

-

Dry the final product in vacuo over anhydrous calcium sulfate.

This procedure reportedly yields the product in 90% yield.

Mechanism of Action

Pralnacasan is a prodrug that is metabolized by plasma esterases to its active aldehyde form. This active metabolite is a potent and selective inhibitor of caspase-1. The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of the caspase-1 enzyme.

By inhibiting caspase-1, Pralnacasan effectively blocks the proteolytic cleavage of the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms. This disruption of the inflammatory cascade is central to its therapeutic potential. The inhibition of caspase-1 by Pralnacasan is a key regulatory point in the NLRP3 inflammasome signaling pathway.

Signaling Pathway Diagram

Biological Activity and Preclinical Studies

Pralnacasan demonstrated significant anti-inflammatory effects in preclinical models of rheumatoid arthritis (RA) and osteoarthritis (OA).[1] In murine models of osteoarthritis, Pralnacasan was shown to reduce joint damage.

Experimental Workflow: Collagenase-Induced Osteoarthritis Model

A common preclinical model to evaluate the efficacy of anti-arthritic compounds is the collagenase-induced osteoarthritis model in mice, such as the BALB/c strain.

Clinical Trials and Discontinuation

Pralnacasan advanced into Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.[1] Reports from these early-stage trials indicated that the compound had a good pharmacokinetic profile and demonstrated significant anti-inflammatory effects.[1] However, the clinical development of Pralnacasan was ultimately discontinued due to findings of hepatic toxicity in animals following long-term exposure.[1]

Safety and Toxicology

The primary safety concern that led to the cessation of Pralnacasan's development was hepatotoxicity observed in long-term animal studies.[1] While detailed public toxicology reports are scarce, this finding highlights a significant liability for the compound. General safety classifications indicate that the compound may cause skin and eye irritation.

Conclusion

Pralnacasan (CAS 83747-30-2) is a well-characterized inhibitor of caspase-1 with a clear mechanism of action involving the disruption of the NLRP3 inflammasome pathway. Its efficacy in preclinical models of inflammatory arthritis demonstrated its therapeutic potential. However, the emergence of hepatic toxicity in long-term animal studies proved to be a critical impediment to its further clinical development. The story of Pralnacasan serves as an important case study in drug development, illustrating the journey from a promising molecular target and compound to the challenges of long-term safety and tolerability. The insights gained from the study of Pralnacasan and its analogs continue to inform the development of next-generation inflammasome inhibitors.

References

An In-depth Technical Guide to the Synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a two-step synthetic pathway, commencing with the formation of the intermediate, 3-phthalimidopropionic acid, followed by a reductive cyclization to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field. Derivatives of this compound are recognized as valuable scaffolds in the design of novel therapeutics.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 3-Phthalimidopropionic Acid: This initial step involves the condensation reaction between phthalic anhydride and β-alanine to form N-(2-carboxyethyl)phthalimide, also known as 3-phthalimidopropionic acid.

-

Step 2: Reductive Cyclization to this compound: The phthalimide intermediate undergoes a selective reduction of one of the carbonyl groups, leading to the formation of the desired 1-oxoisoindoline ring structure.

This synthetic route is reliable and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Synthesis of 3-Phthalimidopropionic Acid

| Parameter | Value | Reference |

| Starting Material 1 | Phthalic Anhydride | [1] |

| Starting Material 2 | β-Alanine | [1] |

| Reaction Temperature | 200 °C | [1] |

| Reaction Time | 15 minutes | [1] |

| Purification Method | Recrystallization from ethanol | [1] |

| Yield | 81.6% | [1] |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| Melting Point | 151-153 °C | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Phthalimidopropionic acid | [3] |

| Reagent | Zinc Perchlorate Hexahydrate | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 20 °C | [3] |

| Reaction Time | 2.25 hours | [3] |

| Yield | 90% | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| Appearance | Off-white precipitate | [3] |

Table 3: Elemental and Spectroscopic Data for this compound[3]

| Analysis/Spectroscopy | Data |

| Elemental Analysis | |

| Calculated (%) | C, 64.38; H, 5.40; N, 6.82 |

| Found (%) | C, 64.14; H, 5.57; N, 6.64 |

| FTIR (KBr pellet, cm⁻¹) | 1695(s), 1595(s), 1371(s), 1339(s), 1220(s), 1173(s), 934(s), 826(s), 761(s) |

| ¹H NMR (400 MHz, D₂O) | δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H) |

| ¹³C NMR (400 MHz, D₂O) | δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10, 135.72, 171.56, 177.21 |

Experimental Protocols

Step 1: Synthesis of 3-Phthalimidopropionic Acid

This procedure is adapted from the fusion method, which is a solvent-free approach.[1]

Materials:

-

Phthalic anhydride (500 g)

-

β-Alanine (267 g)

-

Deionized water

-

Ethanol

Procedure:

-

A mixture of phthalic anhydride and β-alanine is placed in a suitable reaction vessel.

-

The mixture is heated to 200 °C and maintained at this temperature for 15 minutes, during which the reactants will fuse.[1]

-

The hot, molten product is carefully poured into 1500 mL of water, which will cause the product to solidify.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield pure phthaloyl-β-alanine (3-phthalimidopropionic acid).[1]

Step 2: Synthesis of this compound

This protocol details the reductive cyclization of 3-phthalimidopropionic acid.[3]

Materials:

-

3-Phthalimidopropionic acid (referred to as the precursor ligand H2cbal in the source, 0.500 g, 2.242 mmol)

-

Zinc Perchlorate Hexahydrate (Zn(ClO₄)₂·6H₂O, 0.417 g, 1.119 mmol)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve 3-phthalimidopropionic acid (0.500 g) in 15 mL of water at room temperature.

-

In a separate beaker, dissolve zinc perchlorate hexahydrate (0.417 g) in 10 mL of water.

-

Slowly add the zinc perchlorate solution to the solution of 3-phthalimidopropionic acid over a period of 15 minutes with stirring. A colorless, clear solution should be observed.[3]

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the solvent by rotary evaporation.

-

An off-white precipitate will be isolated. Wash the precipitate with methanol, followed by diethyl ether, and then hexane.[3]

-

The product can be further purified by recrystallization from a concentrated aqueous solution.

-

Dry the final product in vacuo over anhydrous calcium sulfate.[3]

Synthesis Workflow and Diagrams

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

The Multifaceted Biological Activities of Oxoisoindoline Derivatives: A Technical Guide for Drug Discovery

Introduction

The oxoisoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of oxoisoindoline derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This guide summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile class of compounds.

Anticancer Activity

Oxoisoindoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cell cycle progression and DNA repair, and modulation of critical signaling pathways.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which oxoisoindoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Specifically, certain oxoisoindoline derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[3][4][5]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have shown significant promise in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Some oxoisoindoline derivatives have been identified as potent PARP inhibitors. By binding to the active site of PARP, these compounds prevent the repair of single-strand DNA breaks. During DNA replication, these unrepaired single-strand breaks are converted into double-strand breaks, which are highly cytotoxic in cancer cells with compromised homologous recombination repair, leading to synthetic lethality.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various oxoisoindoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HepG2 (Liver) | 5.89 | [6] |

| 2 | K562 (Leukemia) | 2.5 - 5.0 | [7] |

| 3 | C4-2 (Prostate) | 2.5 - 5.0 | [7] |

| 4 | SW620 (Colon) | <10 | [4] |

| 5 | PC-3 (Prostate) | <10 | [4] |

| 6 | NCI-H23 (Lung) | <10 | [4] |

| 7 | MCF-7 (Breast) | 14.77 | [8] |

| 8 | Jurkat (Leukemia) | 3.14 | [9] |

| 9 | A549 (Lung) | 15.69 | [10] |

| 10 | T-24 (Bladder) | 22.05 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Oxoisoindoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. The selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain. Several oxoisoindoline derivatives have been identified as potent and selective COX-2 inhibitors. By blocking the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.

Mechanism of Action: NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] Some oxoisoindoline derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB and subsequent nuclear translocation of the p65 subunit.[9][12]

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected oxoisoindoline derivatives against the COX-2 enzyme.

| Compound ID | Target | IC50 (µM) | Reference |

| 11a | COX-2 | 0.11 | [13] |

| 11d | COX-2 | 0.11 | [13] |

| 10b | COX-2 | 0.18 | [13] |

| 10c | COX-2 | 0.18 | [13] |

| 13 | COX-2 | 0.14 | [13] |

| 14 | COX-2 | 0.12 | [13] |

| Celecoxib (Control) | COX-2 | 0.09 | [13] |

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that oxoisoindoline derivatives may offer neuroprotective effects through various mechanisms, including the inhibition of key enzymes involved in neurodegeneration and the modulation of pathways related to protein aggregation.

Mechanism of Action: GSK-3β Inhibition and Tau Phosphorylation

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[14] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, leading to neuronal dysfunction and death.[15] Certain oxoisoindoline derivatives have been shown to inhibit GSK-3β, thereby reducing tau phosphorylation and potentially mitigating the progression of Alzheimer's disease.[10][14]

Mechanism of Action: Inhibition of Amyloid-β Aggregation

The accumulation of amyloid-beta (Aβ) plaques in the brain is another key pathological feature of Alzheimer's disease. Some oxoisoaporphine derivatives, which share a structural resemblance to the oxoisoindoline core, have demonstrated the ability to inhibit the self-induced aggregation of Aβ peptides.[16] By preventing the formation of these toxic aggregates, these compounds may help to preserve neuronal function.

Quantitative Data Summary: Neuroprotective Activity

The following table provides quantitative data on the neuroprotective effects of oxoisoindoline and related derivatives.

| Compound ID | Activity | EC50/IC50 (µM) | Reference |

| (E)-2f | GSK-3β Inhibition | 1.7 | [14] |

| Cabergoline | Neuroprotection against oxidative stress | 1.24 (EC50) | [17] |

| HBN6 | Neuroprotection in ischemia model | 1.24 (EC50) | [18] |

| Piceatannol | Aβ Aggregation Inhibition | 0.48 (IC50) | [19] |

Other Biological Activities

In addition to their anticancer, anti-inflammatory, and neuroprotective properties, oxoisoindoline derivatives have been investigated for a range of other biological activities.

Antimicrobial and Antiviral Activity

Several studies have reported the antimicrobial and antiviral potential of oxoisoindoline derivatives. These compounds have shown inhibitory activity against various bacterial and fungal strains, as well as certain viruses. The tables below summarize some of the reported minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50) for these activities.

Table: Antimicrobial Activity of Oxoisoindoline and Related Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7j | S. aureus | 0.25 | [20] |

| 12g | S. aureus (Linezolid-resistant) | < 0.5 | [21] |

| 12h | S. aureus (Linezolid-resistant) | < 0.125 | [21] |

| Compound 8 | En. cloacae | 4 | [8] |

| Compound 15 | T. viride | 8 | [8] |

Table: Antiviral Activity of Oxoisoindoline and Related Derivatives

| Compound ID | Virus | EC50 (µM) | Reference |

| Compound 1 | Influenza A (PR8) | 0.2 | [22] |

| Compound 21 | Influenza A (PR8) | 9.9 | [22] |

| Compound 4h | Bovine Herpesvirus 5 | 6.0 | [23] |

Antiparasitic Activity

Oxoisoindoline and related scaffolds have also been explored for their potential as antiparasitic agents against pathogens such as Leishmania and Trypanosoma.

Table: Antiparasitic Activity of Oxoisoindoline and Related Derivatives

| Compound ID | Parasite | IC50 (µM) | Reference |

| 48a | P. falciparum | Low µM | [8] |

| 117 | T. b. brucei | 0.22 | [8] |

| OXO 1 | L. amazonensis (amastigotes) | 0.05 µg/mL | [24] |

| Compound 22 | S. mansoni | 6.2 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of oxoisoindoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][25][26]

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxoisoindoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][7][15]

Workflow:

Detailed Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test oxoisoindoline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Outlook

The oxoisoindoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms underlying these activities are beginning to be elucidated, revealing interactions with key cellular targets and signaling pathways.

The quantitative data presented in this guide highlight the potential for developing highly potent oxoisoindoline-based drugs. The detailed experimental protocols provide a foundation for the continued evaluation and optimization of these compounds.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the oxoisoindoline core is needed to refine the SAR and design derivatives with enhanced potency and selectivity for specific targets.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: For compounds with interesting phenotypes, further studies are required to precisely identify their molecular targets and elucidate the detailed mechanisms of action.

-

Exploration of New Therapeutic Areas: The diverse biological activities of oxoisoindoline derivatives suggest that their therapeutic potential may extend beyond the areas covered in this guide. Further screening against a broader range of biological targets is warranted.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxoisoaporphine alkaloid derivative 8-1 reduces Aβ1-42 secretion and toxicity in human cell and Caenorhabditis elegans models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitor Development for α-Synuclein Fibril's Disordered Region to Alleviate Parkinson's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Multitarget-directed oxoisoaporphine derivatives: Anti-acetylcholinesterase, anti-β-amyloid aggregation and enhanced autophagy activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. sketchviz.com [sketchviz.com]

- 21. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dot | Graphviz [graphviz.org]

- 23. medium.com [medium.com]

- 24. Synthetic Oxoisoaporphine Alkaloids: In Vitro, In Vivo and In Silico Assessment of Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 26. jhss.scholasticahq.com [jhss.scholasticahq.com]

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 3-(1-Oxoisoindolin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 3-(1-Oxoisoindolin-2-yl)propanoic acid. While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized phthalimide and isoindolinone derivatives allows for a robust, data-driven exploration of its likely mechanisms of action and biological targets. This document summarizes quantitative data on analogous compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and workflows to guide future research and drug development efforts. Based on the extensive evidence from related scaffolds, the primary hypothesized therapeutic targets for this compound include the Cereblon (CRBN) E3 ubiquitin ligase complex , leading to the degradation of Ikaros family zinc finger proteins (IKZF1, IKZF3, and potentially IKZF2), and inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .

Introduction: The Promise of a Privileged Scaffold

The isoindolinone core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including the clinically significant immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. The therapeutic efficacy of these molecules stems from their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.

This compound shares this core isoindolinone structure, suggesting it may possess similar biological activities. This guide will explore the potential therapeutic targets of this compound by examining the established pharmacology of its structural analogs.

Hypothesized Therapeutic Targets

Based on the activities of structurally related phthalimide and isoindolinone derivatives, we hypothesize the following primary therapeutic targets for this compound:

-

Cereblon (CRBN) and the CRL4-CRBN E3 Ubiquitin Ligase Complex: This is the most prominent and well-validated target for thalidomide and its analogs. By binding to CRBN, these molecules act as "molecular glues," inducing the recruitment of neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.

-

Ikaros Family Zinc Finger Proteins (IKZF1, IKZF3, and IKZF2): These are key neosubstrates of the CRL4-CRBN complex when modulated by IMiDs. Degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) is critical for the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide[1]. Recent research has focused on developing selective degraders of IKZF2 (Helios), a key regulator of T-cell function, for cancer immunotherapy[2][3].

-

Tumor Necrosis Factor-alpha (TNF-α): Phthalimide derivatives have been shown to inhibit the production of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases[4][5][6].

-

Cyclooxygenase-2 (COX-2): Isoindoline-based compounds have been designed and evaluated as selective COX-2 inhibitors, suggesting a potential role in treating inflammation and pain.

Quantitative Data on Analogous Compounds

The following tables summarize the binding affinities and degradation efficiencies of various phthalimide and isoindolinone derivatives against the hypothesized targets.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (IC50/Kd) | Method | Reference |

| Thalidomide | ~250 nM (Kd) | Surface Plasmon Resonance | [7] |

| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [7] |

| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [7] |

| CC-885 | 0.43 nM (IC50) | TR-FRET | [8] |

| Iberdomide | Higher affinity than lenalidomide/pomalidomide | Not specified |

Table 2: Degradation of Ikaros Family Proteins by Isoindolinone Derivatives

| Compound | Target Protein | DC50 | Cell Line | Reference |

| Pomalidomide | IKZF1 | 0.375 µM | Not specified | [9] |

| Lenalidomide | IKZF1/IKZF3 | Dose-dependent decrease | MM1S | [10] |

| IKZF2-degrader 3 | IKZF2 | 2.0 nM | Not specified | [11] |

| Compound 55 | IKZF2 | >90% Dmax | Jurkat | [3] |

| DEG-77 | IKZF2/CK1α | Not specified | OCI-LY3, A2780 | [12] |

Table 3: Inhibition of TNF-α Production by Phthalimide Derivatives

| Compound | Inhibition | Conditions | Reference |

| PP-33 | >600% increase at 1 x 10⁻⁵ M | TPA-stimulated HL-60 cells | [5] |

| 4NPP-33 | >800% increase at 1 x 10⁻⁵ M | TPA-stimulated HL-60 cells | [5] |

| FPP-33 | Active at 1 x 10⁻⁷ M | TPA-stimulated HL-60 cells | [5] |

| Phthalimide-thiazole derivatives | IC50 range: 5.56–16.10 µM (antiproliferative) | MV4-11 and A549 cells | [6] |

Table 4: Inhibition of COX-2 by Isoindolinone Derivatives

| Compound | IC50 (COX-2) | Reference |

| Compound 4e | 3.34 µM | |

| Compound 9h | 2.35 µM | |

| Compound 9i | 2.42 µM | |

| Celecoxib (control) | 0.03 µM |

Signaling Pathways and Mechanisms of Action

CRL4-CRBN E3 Ubiquitin Ligase Pathway

The binding of an isoindolinone-based molecule to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The molecule acts as a "molecular glue," creating a novel binding surface on CRBN that is recognized by the neosubstrate (e.g., IKZF1/3/2). This ternary complex formation (CRBN-ligand-neosubstrate) is the crucial step for inducing proximity between the E3 ligase and the target protein. Once the neosubstrate is recruited, it is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome.

Inhibition of TNF-α Signaling

Phthalimide derivatives can inhibit the production of TNF-α, a central mediator of inflammation. This can occur at the level of gene transcription or translation. By reducing TNF-α levels, these compounds can mitigate downstream inflammatory responses, such as the activation of other pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to sites of inflammation.

Key Experimental Protocols

Western Blot Analysis for IKZF Protein Degradation

This protocol is used to quantify the reduction in the levels of Ikaros family proteins (IKZF1, IKZF2, IKZF3) following treatment with the test compound.

Workflow:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S, Jurkat) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the target IKZF protein.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus, and the inhibitory effect of the test compound.

Workflow:

-

Cell Culture and Stimulation: Seed cells (e.g., THP-1 monocytes) and stimulate with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.

-

Sample Collection: Collect the cell culture supernatant containing the secreted TNF-α.

-

ELISA Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human TNF-α.

-

Incubation:

-

Add standards and samples to the wells and incubate to allow TNF-α to bind to the capture antibody.

-

Wash the plate.

-

Add a biotin-conjugated detection antibody that binds to a different epitope on TNF-α.

-

Wash the plate.

-

Add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

-

Detection:

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

-

Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve to determine the concentration of TNF-α in the samples.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Workflow:

-

Reagent Preparation: Prepare solutions of recombinant human COX-2, a fluorogenic probe, arachidonic acid (substrate), and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound, and a cofactor.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. COX-2 converts arachidonic acid to prostaglandin G2 (PGG2).

-

Fluorometric Detection: The fluorogenic probe reacts with PGG2 to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay determines the affinity of a test compound for Cereblon.

Workflow:

-

Reagent Preparation: Prepare solutions of purified recombinant CRBN, a fluorescently labeled thalidomide tracer, and the test compound at various concentrations.

-

Binding Reaction: In a microplate, incubate CRBN with the fluorescent tracer in the presence of varying concentrations of the test compound. The test compound will compete with the tracer for binding to CRBN.

-

Fluorescence Polarization Measurement: Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization.

-

A high polarization value indicates that the fluorescent tracer is bound to the larger CRBN protein.

-

A low polarization value indicates that the fluorescent tracer has been displaced by the test compound and is tumbling freely in solution.

-

-

Analysis: Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve and determine the IC50 or Ki value.

Conclusion and Future Directions

The structural analogy of this compound to clinically and pre-clinically validated phthalimide and isoindolinone derivatives provides a strong rationale for investigating its therapeutic potential. The primary hypothesized targets—the CRL4-CRBN E3 ubiquitin ligase complex (leading to degradation of IKZF proteins), TNF-α, and COX-2—are all implicated in major diseases, including cancer and inflammatory disorders.

Future research should focus on the direct experimental validation of these predicted targets. The protocols outlined in this guide provide a clear roadmap for these investigations. Specifically, determining the binding affinity of this compound to CRBN and its ability to induce the degradation of IKZF1, IKZF3, and IKZF2 will be critical first steps. Furthermore, assessing its inhibitory activity against TNF-α production and COX-2 enzymatic activity will clarify its potential as an anti-inflammatory agent. The findings from these studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Design and Development of IKZF2 and CK1α Dual Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stackoverflow.com [stackoverflow.com]

The Isoindolinone Propanoic Acid Scaffold: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of isoindolinone propanoic acids and related derivatives, focusing on their synthesis, mechanism of action, and applications in targeted protein degradation. While the isoindolinone core is a well-established pharmacophore for engaging the E3 ubiquitin ligase Cereblon (CRBN), a key component in proteolysis-targeting chimeras (PROTACs), the specific subclass of isoindolinone propanoic acids is an emerging area with less documented public data. This review summarizes the available information on related isoindolinone compounds to provide a foundational understanding and guide future research in this specific chemical space.

Introduction to Isoindolinones and Targeted Protein Degradation

The isoindolinone scaffold is a privileged structure in medicinal chemistry, most notably as the core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These molecules are known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3] This interaction forms the basis of a powerful therapeutic modality known as targeted protein degradation (TPD).

TPD utilizes bifunctional molecules, most commonly PROTACs, to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC consists of two "warheads"—one that binds to the protein of interest (POI) and another that recruits an E3 ligase—connected by a flexible linker.[4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The isoindolinone core serves as a highly effective CRBN-recruiting ligand in many PROTAC designs.

Quantitative Data on Isoindolinone Derivatives

While specific quantitative data for isoindolinone propanoic acid derivatives in the context of protein degradation is limited in publicly available literature, data for other isoindolinone-based compounds highlight their potential as potent bioactive molecules. The following tables summarize inhibitory and binding activities of various isoindolinone derivatives against different biological targets.

Table 1: Inhibitory Activity of Isoindolinone Sulfonate Derivatives against Human Carbonic Anhydrase (hCA) Isozymes

| Compound ID | hCA I IC50 (nM) | hCA I Ki (nM) | hCA II IC50 (nM) | hCA II Ki (nM) |

| 2c | 12.06 ± 0.121 | 16.09 ± 4.14 | 13.02 ± 0.041 | 9.32 ± 2.35 |

| 2d | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.00 ± 1.000 | 160.34 ± 46.59 |

| 2f | 11.24 ± 0.291 | 11.48 ± 4.18 | 27.80 ± 0.170 | 14.87 ± 3.25 |

| AAZ (Standard) | 251.48 ± 37.07 | 436.20 ± 10.9 | 32.74 ± 0.251 | 93.53 ± 12.87 |

| Data sourced from a study on novel isoindolinone derivatives.[6] |

Table 2: Inhibitory Activity of Isoindoline-2(1H)-carboxamide Derivatives against STING

| Compound ID | Human STING IC50 (nM) | Murine STING IC50 (nM) |

| 3b | 6.2 | 12.5 |

| Data from a study on isoindoline-2(1H)-carboxamide STING inhibitors.[7] |

Signaling Pathways and Experimental Workflows

Mechanism of CRBN-Mediated Protein Degradation

The primary mechanism of action for isoindolinone-based PROTACs involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase to a target protein. The following diagram illustrates this signaling pathway.

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019084030A1 - (4-hydroxypyrrolidin-2-yl)-hydroxamate compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

Unraveling the Enigma: A Speculative Mechanism of Action for 3-(1-Oxoisoindolin-2-yl)propanoic Acid

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise mechanism of action of a compound is paramount to unlocking its therapeutic potential and ensuring its safety. This whitepaper delves into a speculative mechanism of action for 3-(1-Oxoisoindolin-2-yl)propanoic acid, a molecule of interest within the scientific community. Due to a lack of direct experimental data on this specific compound, our analysis is rooted in the well-established activities of structurally analogous molecules, particularly the class of compounds known as thalidomide analogs. This exploration aims to provide a foundational hypothesis to guide future research for drug development professionals, researchers, and scientists.

Executive Summary

While direct experimental evidence for the biological activity of this compound remains to be elucidated, its structural similarity to a class of potent therapeutic agents, namely thalidomide and its derivatives (lenalidomide and pomalidomide), provides a compelling basis for speculating on its potential mechanism of action. These immunomodulatory drugs (IMiDs®) are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This whitepaper posits that this compound may act as a modulator of this critical cellular machinery, leading to the targeted degradation of specific proteins involved in cancer and immune responses.

The Precedent: Mechanism of Action of Thalidomide Analogs

The therapeutic and teratogenic effects of thalidomide and its analogs are primarily mediated through their interaction with Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] By binding to CRBN, these molecules alter the substrate specificity of the E3 ligase, effectively "hijacking" the cell's protein degradation system.[1][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by the native CRL4^CRBN^ complex.

Key neosubstrates of the CRBN-IMiD complex include the Ikaros family of zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α).[1][4] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory activities of these drugs.[5]

Speculative Mechanism of Action for this compound

Based on the structural parallels between this compound and the thalidomide analogs, we hypothesize a similar mechanism of action centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. The core 1-oxoisoindoline structure is a key pharmacophore present in the established CRBN modulators.

Hypothesized Signaling Pathway:

Figure 1: Hypothesized signaling pathway for this compound.

The proposed mechanism involves the binding of this compound to Cereblon, inducing a conformational change that promotes the recruitment of neosubstrates to the CRL4 E3 ligase complex. This leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome. The subsequent downstream effects would depend on the specific neosubstrates targeted. If the targets are similar to those of thalidomide analogs, we could anticipate immunomodulatory and anti-proliferative activities.

Key Structural Considerations and a Call for Experimental Validation

A critical point of divergence between this compound and thalidomide analogs is the side chain attached to the oxoisoindoline core. Thalidomide and its derivatives possess a glutarimide ring, which is known to be crucial for their interaction with Cereblon and the recruitment of neosubstrates.[6] The propanoic acid side chain of the subject compound represents a significant alteration.

Therefore, while the oxoisoindoline moiety suggests a potential for CRBN binding, the altered side chain necessitates rigorous experimental validation. The binding affinity of this compound to CRBN and its ability to induce the degradation of known neosubstrates like IKZF1 and IKZF3 must be empirically determined.

Proposed Experimental Workflow:

Figure 2: Proposed experimental workflow for validating the speculative mechanism of action.

Potential Therapeutic Implications

Should the hypothesized mechanism of action be confirmed, this compound could represent a novel scaffold for the development of new CRBN-modulating agents. Depending on its specific neosubstrate profile and potency, it could have applications in oncology, immunology, and other therapeutic areas where targeted protein degradation is a desirable strategy. The modulation of the IKAROS family of transcription factors, for instance, has shown promise in the treatment of hematological malignancies.[7]

Conclusion

The mechanism of action of this compound remains an open question. However, by drawing parallels with the well-characterized thalidomide analogs, we have constructed a plausible, albeit speculative, hypothesis centered on the modulation of the Cereblon E3 ubiquitin ligase complex. This whitepaper provides a conceptual framework and a clear experimental path forward to investigate this hypothesis. The elucidation of the true mechanism of action will be a critical step in determining the therapeutic potential of this intriguing molecule and could pave the way for the development of a new generation of targeted protein degraders.

Data Presentation

As this is a speculative analysis, no quantitative experimental data for this compound is available at this time. Future experimental work should aim to populate tables with quantitative data on binding affinities, protein degradation kinetics, and cellular effects.

Table 1: Future Quantitative Data for this compound

| Parameter | Method | Value |

| CRBN Binding Affinity (K D ) | Surface Plasmon Resonance (SPR) | TBD |

| IKZF1 Degradation (DC 50 ) | Western Blot / Proteomics | TBD |

| IKZF3 Degradation (DC 50 ) | Western Blot / Proteomics | TBD |

| Anti-proliferative Activity (IC 50 ) | Cell Viability Assay | TBD |

Experimental Protocols

Detailed experimental protocols for the validation of the proposed mechanism of action would need to be developed. Key methodologies would include:

-

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of this compound to purified Cereblon protein.

-

Isothermal Titration Calorimetry (ITC): To provide thermodynamic parameters of the binding interaction between the compound and CRBN.

-

Western Blotting: To assess the dose- and time-dependent degradation of target proteins (e.g., IKZF1, IKZF3) in cultured cells treated with the compound.

-

Mass Spectrometry-based Proteomics: For an unbiased and comprehensive analysis of the cellular proteins that are degraded upon treatment with the compound.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines.

-

Cytokine Profiling (e.g., ELISA, Luminex): To measure the immunomodulatory effects of the compound on immune cells.

References